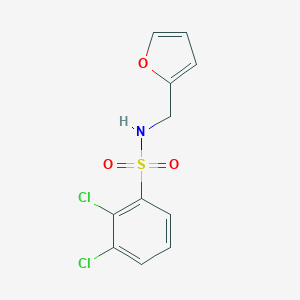![molecular formula C15H19NO B275499 N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE is a derivative of ketamine, which is a well-known anesthetic drug. MXE has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MXE acts as a non-competitive NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor in the brain. This leads to a decrease in glutamate activity, which is thought to contribute to the dissociative and anesthetic effects of MXE.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses.
実験室実験の利点と制限
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a longer duration of action than ketamine. However, MXE is also more potent than ketamine, which can make it more difficult to control dosing. MXE is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
将来の方向性
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in treating depression and anxiety. Another area of interest is its mechanism of action, and how it affects the brain and nervous system. Finally, more research is needed to fully understand the long-term effects of MXE on the brain and body.
合成法
MXE can be synthesized by reacting 3-methoxyphenylacetone with cyclopentyl magnesium bromide to form 3-methoxyphenylcyclopentyl ketone. This ketone is then reacted with methylamine to form N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine.
科学的研究の応用
MXE has been used in scientific research to study its effects on the brain and nervous system. It has been shown to have similar effects to ketamine, including dissociation, sedation, and analgesia. MXE has also been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17-3/h4-9,11,16H,10H2,1-3H3 |
InChIキー |
GBJDKSSJZJXRKK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
正規SMILES |
CC(C)NCC1=C(C=CC2=CC=CC=C21)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


